molecular formula C26H31N7O3S B4354897 [1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B4354897
M. Wt: 521.6 g/mol
InChI Key: DGBBYNLSBJHBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the piperazinyl and sulfonyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong acids or bases, and specific catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[1,3-dimethyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-4-yl]-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N7O3S/c1-16-7-9-20(10-8-16)37(35,36)33-13-11-32(12-14-33)26(34)21-15-22(23-17(2)28-30(5)19(23)4)27-25-24(21)18(3)29-31(25)6/h7-10,15H,11-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBBYNLSBJHBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC4=C3C(=NN4C)C)C5=C(N(N=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 3
Reactant of Route 3
[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 4
Reactant of Route 4
[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 5
Reactant of Route 5
[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 6
Reactant of Route 6
[1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

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